6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole
Overview
Description
6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiazole rings with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with naphthaldehyde under acidic conditions, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of halogenated naphthalen-2-ylimidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes, affecting cellular pathways and processes .
Comparison with Similar Compounds
- 3-Methyl-6-(naphthalen-2-yl)imidazo[2,1-b][1,3]thiazole
- 6-(Naphth-2-yl)-3-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Comparison: 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and electronic properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTLOLWHOHUCAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CSC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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